1-Isothiazol-5-yl-ethanone

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

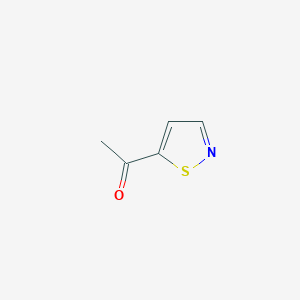

The molecular architecture of 1-isothiazol-5-yl-ethanone follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry, with the compound formally designated as 1-(5-isothiazolyl)ethanone. The molecular formula C5H5NOS indicates a compact heterocyclic structure with a molecular weight of 127.16 daltons, reflecting the presence of five carbon atoms, five hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The systematic nomenclature clearly identifies the acetyl group (ethanone) attached to the fifth position of the isothiazole ring, establishing the regiospecific nature of this substitution pattern.

The structural representation can be described through multiple chemical identification systems, with the simplified molecular-input line-entry system notation recorded as CC(=O)c1ccns1, providing a concise description of the connectivity pattern. The International Chemical Identifier string 1S/C5H5NOS/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 offers a standardized representation that uniquely identifies this compound in chemical databases. The corresponding International Chemical Identifier Key MBWMPBZHWMUNDQ-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that facilitates efficient database searching and compound identification across various chemical information systems.

The isothiazole ring system in this compound adopts a planar configuration typical of aromatic five-membered heterocycles, with the sulfur-nitrogen bond representing a critical structural feature that differentiates this compound from its thiazole analogs where sulfur and nitrogen are not directly connected. The acetyl substituent extends from the carbon atom at position 5 of the isothiazole ring, creating a molecular geometry that influences both the electronic properties and potential intermolecular interactions. This structural arrangement positions the carbonyl oxygen atom in proximity to the heterocyclic nitrogen, potentially enabling intramolecular interactions that could affect the overall molecular conformation and stability.

属性

IUPAC Name |

1-(1,2-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMPBZHWMUNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649669 | |

| Record name | 1-(1,2-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3684-00-2 | |

| Record name | 1-(1,2-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3684-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Acetylation of Isothiazole Derivatives

The most common and straightforward synthetic approach to 1-Isothiazol-5-yl-ethanone involves the acetylation of the isothiazole ring at the 5-position. This is typically achieved by reacting the corresponding isothiazole or benzoisothiazole derivative with acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to facilitate the electrophilic substitution.

-

$$

\text{Isothiazole} + \text{Acetyl chloride} \xrightarrow[\text{Reflux}]{\text{Pyridine}} \text{this compound}

$$ -

- Solvent: Pyridine or other suitable organic solvents

- Temperature: Reflux (typically 80–110 °C)

- Time: Several hours until completion

- Work-up: Purification by recrystallization or chromatography

Notes: Pyridine acts both as a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

Industrial Scale Synthesis

Industrial production adapts the above laboratory method but often employs continuous flow reactors to improve efficiency, yield, and safety. Green chemistry principles are increasingly incorporated, such as using environmentally benign solvents and catalysts to reduce waste and hazardous by-products.

Alternative Synthetic Approaches and Intermediates

While direct acetylation is primary, other methods involve multi-step syntheses starting from substituted isothiazole precursors or related heterocycles.

From Saccharin Derivatives: Some advanced syntheses use saccharin or saccharin-derived intermediates to build complex isothiazole frameworks, followed by functional group transformations to introduce the ethanone moiety. These methods typically involve amination and cyclization steps, followed by acetylation.

Use of Imidazole or Thiadiazole Intermediates: Related heterocyclic compounds such as imidazolyl or thiadiazolyl derivatives can be converted to ethanone-substituted isothiazoles via carefully controlled reactions involving carbamoyl cleavage and ketone introduction.

Reaction Conditions and Reagents Summary

| Preparation Method | Starting Material | Reagents/Conditions | Notes |

|---|---|---|---|

| Direct acetylation | Isothiazole or benzoisothiazole | Acetyl chloride, pyridine, reflux | Most common, straightforward |

| Industrial continuous flow synthesis | Same as above | Automated reactors, green solvents | Scaled-up, efficient, environmentally friendly |

| Multi-step synthesis from saccharin | Saccharin derivatives | Amination, cyclization, acetylation steps | For complex derivatives |

| Imidazole/thiadiazole intermediates | Imidazole or thiadiazole precursors | Carbamoyl cleavage, ketone introduction | Specialized synthetic routes |

Research Findings and Optimization

Yield and Purity: Direct acetylation typically yields high purity products (>90%) after recrystallization. Reaction times and temperatures can be optimized to maximize yield and minimize side products.

Oxidation and Reduction Reactions: The ethanone group in this compound is amenable to further chemical modifications. For example, oxidation with hydrogen peroxide or m-chloroperbenzoic acid can produce oxides, while reduction with sodium borohydride converts the ketone to the corresponding alcohol. These transformations are important for derivatization and functional studies.

Catalyst and Solvent Effects: The choice of base (pyridine vs. triethylamine) and solvent can affect reaction rates and selectivity. Pyridine remains preferred due to its dual role.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Effect on Reaction |

|---|---|---|

| Reagent molar ratio | 1:1.2 (Isothiazole:Acetyl chloride) | Ensures complete acetylation |

| Temperature | 80–110 °C (Reflux) | Higher temp accelerates reaction |

| Reaction time | 4–8 hours | Longer times improve conversion |

| Base | Pyridine | Neutralizes HCl, promotes reaction |

| Solvent | Pyridine or dichloromethane (for work-up) | Solubility and purification efficiency |

| Yield | 75–90% | Dependent on purity of starting materials |

| Purification | Recrystallization or chromatography | Achieves high purity (>95%) |

化学反应分析

Types of Reactions: 1-Isothiazol-5-yl-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thioethers or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and thiols.

Substitution: Various substituted isothiazoles depending on the reagents used

科学研究应用

Antimicrobial Agent

1-Isothiazol-5-yl-ethanone exhibits significant antimicrobial activity by inhibiting enzymes that contain thiol groups, disrupting essential metabolic processes in bacteria and fungi. This property is leveraged in various sectors:

- Pharmaceuticals : Used in the formulation of antibacterial and antifungal drugs.

- Agriculture : Acts as a biocide in crop protection products.

Industrial Preservatives

The compound is utilized as a preservative in various industrial applications due to its effectiveness against microbial growth:

| Application Area | Description |

|---|---|

| Cooling Water Systems | Controls algae and bacteria growth. |

| Paints and Coatings | Prevents spoilage and maintains quality. |

| Wood Preservation | Protects wood from fungal decay. |

Research Applications

In scientific research, this compound serves as a valuable tool for studying enzyme interactions and mechanisms of action against microbial pathogens. Its ability to form complexes with biological molecules aids in elucidating the pathways of microbial resistance.

Potential Therapeutic Uses

Recent studies suggest that derivatives of this compound may have potential therapeutic applications in treating viral infections and inflammatory diseases. Research indicates that these compounds can inhibit retroviral activities, including those associated with HIV and other retroviruses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various strains of bacteria and fungi. The results indicated that the compound significantly inhibited the growth of pathogens such as Escherichia coli and Candida albicans, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Industrial Application

In an industrial setting, formulations containing this compound were tested for their ability to preserve paint products against microbial contamination. The findings revealed that the inclusion of this compound effectively extended the shelf life of paints by preventing microbial spoilage, thus supporting its use as an industrial preservative .

作用机制

The mechanism of action of 1-Isothiazol-5-yl-ethanone involves its interaction with various molecular targets. The isothiazole ring can participate in binding interactions with enzymes and receptors, potentially inhibiting their activity. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing biochemical pathways .

相似化合物的比较

Thiazole: A five-membered ring containing sulfur and nitrogen, similar to isothiazole but with different substitution patterns.

Oxazole: A five-membered ring containing oxygen and nitrogen, differing in the heteroatom composition.

Imidazole: A five-membered ring containing two nitrogen atoms, offering different chemical properties.

Uniqueness: 1-Isothiazol-5-yl-ethanone is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical reactivity and potential biological activities compared to other heterocycles .

生物活性

1-Isothiazol-5-yl-ethanone is an organic compound characterized by its unique isothiazole structure, comprising a five-membered ring containing both sulfur and nitrogen atoms. This compound has gained attention for its significant biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

This compound exhibits chemical reactivity typical of carbonyl compounds, primarily engaging in nucleophilic substitutions and electrophilic additions. Its mechanism of action as an antimicrobial agent involves the inhibition of thiol-containing enzymes, disrupting essential metabolic processes in bacteria and fungi.

Key Mechanisms:

- Enzyme Inhibition: The compound interacts with thiol groups at the active sites of enzymes, leading to the formation of mixed disulfides that impair enzyme function.

- Antimicrobial Activity: It has demonstrated effectiveness against a range of microorganisms, making it suitable for applications in biocides and preservatives.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; inhibits growth through enzyme disruption. |

| Antifungal | Shows potential in inhibiting fungal pathogens, contributing to its use in preservatives. |

| Pharmaceutical Applications | Investigated as a pharmaceutical intermediate due to its biological properties. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to traditional antibiotics.

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound against Candida albicans. Results showed that this compound could effectively inhibit fungal growth, suggesting its potential as a treatment for fungal infections.

- Industrial Applications : The compound is utilized in various industries for its biocidal properties. It is incorporated into formulations for cleaning products and preservatives due to its ability to prevent microbial contamination.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Isothiazole ring | Antimicrobial, antifungal |

| Thiazole derivatives | Similar ring structure | Varies; often less potent than isothiazoles |

| Oxazole derivatives | Oxygen in the ring | Different reactivity; less focus on antimicrobial properties |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Isothiazol-5-yl-ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves forming the isothiazole ring via oxidative cyclization of 2-mercaptobenzamide derivatives, followed by functionalization to introduce the ethanone group. For optimization, use Design of Experiments (DoE) to systematically vary parameters like temperature (80–120°C), pH (6–8), and oxidizing agents (e.g., H₂O₂ or mCPBA). Monitor intermediates via HPLC or TLC, and confirm purity via NMR (¹H/¹³C) or mass spectrometry .

Q. How is the molecular structure of this compound characterized, and what techniques validate its geometry?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths and angles (e.g., C=O bond at ~1.21 Å, S–N distance at ~1.65 Å). Refinement using SHELXL ensures accuracy. Complementary techniques include:

- NMR : Assign peaks using 2D COSY/NOESY to confirm regiochemistry.

- IR Spectroscopy : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and isothiazole ring modes .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in heterocyclic chemistry?

- Methodological Answer : The ethanone group undergoes nucleophilic acyl substitution, while the isothiazole ring participates in electrophilic aromatic substitution (e.g., halogenation at the 4-position). Investigate mechanisms via:

- DFT Calculations : Map transition states for substitution reactions.

- Kinetic Isotope Effects : Compare rates with deuterated analogs to identify rate-determining steps .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or MS fragmentation patterns) may arise from tautomerism or conformational flexibility. Use:

- Dynamic NMR : Probe exchange processes in variable-temperature studies.

- High-Resolution MS/MS : Compare experimental and theoretical fragment ions.

- Statistical Validation : Apply multivariate analysis to distinguish artifacts from true signals .

Q. What strategies are effective in correlating structural modifications of this compound with biological activity?

- Methodological Answer : Introduce substituents (e.g., hydroxymethyl or halogens) to modulate solubility and target binding. For bioactivity studies:

- In Vitro Assays : Test enzyme inhibition (IC₅₀) or cytotoxicity (EC₅₀) using dose-response curves.

- SAR Analysis : Use CoMFA/CoMSIA models to link electronic (Hammett σ) or steric parameters (Taft Es) with activity .

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Perform docking studies (AutoDock Vina) to simulate interactions with catalytic sites. Validate predictions with:

- MD Simulations : Analyze binding stability over 100-ns trajectories.

- QTAIM Analysis : Identify critical non-covalent interactions (e.g., H-bonds with histidine residues) .

Data-Driven Challenges

Q. How do solubility and lipophilicity of this compound derivatives impact their pharmacokinetic profiles?

- Methodological Answer : Measure logP values (shake-flask method) and solubility (UV-Vis spectrophotometry). Correlate with:

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA.

- Metabolic Stability : Assess hepatic clearance via microsomal incubation .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

- Methodological Answer : Common issues include twinning (e.g., pseudo-merohedral twins) and weak diffraction. Mitigate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。